![molecular formula C12H11N3 B1463456 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile CAS No. 1242873-68-2](/img/structure/B1463456.png)
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
Overview
Description
Synthesis Analysis
In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is represented by the linear formula C10 H11 N3 . The InChI Code for this compound is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of new heterocycles . Some of these synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Scientific Research Applications
Antibacterial and Antitubercular Agents
Recent studies have synthesized new derivatives of pyrrol-1-yl compounds, including 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile, which have shown promising antibacterial and antitubercular activities . These compounds have been tested for their in vitro inhibition of critical bacterial enzymes like enoyl ACP reductase and DHFR, which are essential for bacterial growth and replication. The molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, potentially leading to the development of new therapeutic agents against bacterial infections.
Pharmacological Research
In pharmacology, the pyrrol-1-yl moiety is often explored for its potential therapeutic properties. Compounds like 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile may be investigated for their pharmacokinetics, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies. These studies are crucial for understanding how a compound behaves in a biological system and its suitability as a drug candidate .
Biochemical Applications
In biochemistry, such compounds are used to study enzyme interactions and mechanisms of action. For instance, the molecular docking studies mentioned earlier provide insights into how these molecules could inhibit enzymes that are targets for antibiotic therapy. This can lead to the discovery of new biochemical pathways and targets for drug development .
Analytical Chemistry
In analytical chemistry, compounds like 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can serve as standards or reagents in various chemical assays. They can be used to calibrate instruments or as a reference compound in mass spectrometry to identify and quantify other substances .
Material Science
While direct applications in material science are not explicitly mentioned for this specific compound, pyrrol-1-yl derivatives are often used in the synthesis of novel materials. They can contribute to the development of organic semiconductors, conductive polymers, or as ligands in metal-organic frameworks (MOFs) .
Environmental Science
The antibacterial properties of such compounds can be leveraged in environmental science to develop biocides or antimicrobial coatings that help control bacterial growth on surfaces or in water treatment processes .
Monoclonal Antibody Production
A related compound has been found to increase monoclonal antibody production in cell cultures, which is a significant application in biotechnology and pharmaceutical manufacturing. This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile could also be investigated for similar applications .
Therapeutic Compound Development
Compounds with the pyrrol-1-yl group have been developed as anti-tuberculosis therapeutic agents. Their ability to stimulate antibody production in cell cultures makes them valuable in the development of new therapies .
properties
IUPAC Name |
4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURUFUYSOWROIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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